Diethyleneglycol diformate
Overview
Description
Diethyleneglycol diformate is an organic compound with the chemical formula C6H10O5. It is a colorless to pale yellow liquid with low viscosity and volatility. This compound is soluble in water and various organic solvents such as alcohols, ethers, and ketones. This compound is primarily used as an intermediate in the production of polymers and resins, and as a solvent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyleneglycol diformate is typically synthesized through the esterification of diethylene glycol with formic acid or formic anhydride. The reaction can be catalyzed by either acidic or basic catalysts. In acidic conditions, strong acids such as sulfuric acid, phosphoric acid, or titanium tetrachloride are commonly used. In basic conditions, catalysts like sodium carbonate or sodium hydroxide are employed .
Industrial Production Methods
One industrial method involves the use of a composite catalyst to facilitate the ester exchange reaction between butyl chloroformate and ethylene glycol. This method yields this compound with a high mass fraction and minimal environmental impact. The reaction conditions are mild, and the process is energy-efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diethyleneglycol diformate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to produce diethylene glycol and formic acid.
Transesterification: Reaction with other esters to exchange ester groups.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acidic catalysts at elevated temperatures.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Transesterification: Involves other esters and can be catalyzed by acids or bases.
Major Products
Esterification: Produces various esters depending on the alcohol used.
Hydrolysis: Produces diethylene glycol and formic acid.
Transesterification: Produces different esters based on the reactants.
Scientific Research Applications
Diethyleneglycol diformate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in the synthesis of polymers and resins.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized as a corrosion inhibitor, plasticizer, and modifier for various industrial processes.
Mechanism of Action
Diethyleneglycol diformate exerts its effects primarily through its chemical reactivity as an ester. It can undergo hydrolysis to release formic acid and diethylene glycol, which can interact with various molecular targets. The compound’s ability to form esters and undergo transesterification reactions makes it useful in modifying the properties of polymers and resins .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol diformate: Similar in structure but with one less ethylene glycol unit.
Diethylene glycol: Lacks the formate groups and is used primarily as a solvent.
Triethylene glycol: Contains an additional ethylene glycol unit and is used in different applications.
Uniqueness
Diethyleneglycol diformate is unique due to its dual formate groups, which enhance its reactivity and versatility in chemical reactions. Its ability to act as both a solvent and an intermediate in polymer synthesis distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(2-formyloxyethoxy)ethyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-5-10-3-1-9-2-4-11-6-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDTAFZUXGTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=O)OCCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888902 | |
Record name | Ethanol, 2,2'-oxybis-, 1,1'-diformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60888902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
Record name | Ethanol, 2,2'-oxybis-, 1,1'-diformate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
120570-77-6 | |
Record name | Diethyleneglycol diformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120570-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2,2'-oxybis-, 1,1'-diformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2'-oxybis-, 1,1'-diformate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2'-oxybis-, 1,1'-diformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60888902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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